

# Comparative Analysis of IM156 and Other Biguanides in Preclinical Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AM-156  |           |
| Cat. No.:            | B605366 | Get Quote |

#### For Immediate Release

This guide provides a comparative analysis of the novel biguanide IM156 and other established biguanides, primarily metformin, in the context of preclinical sepsis models. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Biguanides, a class of drugs known for their metabolic effects, have garnered increasing interest for their potential immunomodulatory and protective properties in sepsis. This comparison focuses on their mechanisms of action and efficacy in various experimental settings.

### **Overview of Biguanides in Sepsis**

Biguanides, most notably metformin, are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1] Activation of AMPK in the context of sepsis has been shown to confer protective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species (ROS), thereby mitigating organ damage and improving survival in animal models.[1] This guide specifically evaluates the performance of IM156, a potent AMPK activator, in comparison to other biguanides like metformin and buformin.[2][3]



## **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical studies on IM156 and metformin in sepsis models. It is important to note that these results are from separate studies and not from direct head-to-head comparisons in the same experimental setup.

Table 1: Effects on Survival Rate in Sepsis Models

| Compound  | Sepsis<br>Model                   | Animal<br>Model | Dosage        | Survival<br>Rate (%)<br>(Treatment<br>vs. Control) | Source |
|-----------|-----------------------------------|-----------------|---------------|----------------------------------------------------|--------|
| IM156     | Cecal Ligation and Puncture (CLP) | Mice            | 10 mg/kg      | Significantly increased vs. vehicle                | [2][3] |
| Metformin | CLP                               | Mice            | Not specified | Improved<br>mortality                              | [1]    |
| Metformin | CLP                               | Young Mice      | Not specified | Enhanced<br>survival rate                          | [4][5] |

Table 2: Effects on Inflammatory Cytokines in Sepsis Models

| Compound  | Sepsis Model        | Key Cytokines<br>Measured                         | Effect                                           | Source |
|-----------|---------------------|---------------------------------------------------|--------------------------------------------------|--------|
| IM156     | CLP (Mice)          | IL-1β, IL-6, IL-10                                | Inhibited production                             | [2][3] |
| Metformin | Various (Review)    | IL-1β, IL-6, TNF-<br>α                            | Suppresses<br>production via<br>NF-ĸB inhibition | [1]    |
| Metformin | CLP (Young<br>Mice) | IL-1β, IL-18,<br>TNF-α, CXCL11,<br>S100A8, S100A9 | Diminished expression                            | [4][5] |



Table 3: Additional Protective Effects in Sepsis Models

| Compound  | Sepsis Model              | Protective<br>Effect                                                                                       | Mechanism                                                                       | Source |
|-----------|---------------------------|------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|--------|
| IM156     | CLP (Mice)                | Reduced bacterial burden, attenuated organ damage, inhibited splenocyte apoptosis, inhibited NET formation | Bactericidal<br>activity, inhibition<br>of ROS<br>generation                    | [2][3] |
| Metformin | Various (Review)          | Improved organ failure, enhanced bacterial killing by neutrophils                                          | AMPK activation,<br>decreased<br>neutrophil<br>accumulation                     | [1]    |
| Buformin  | LPS-induced ALI<br>(Mice) | Alleviated acute<br>lung injury                                                                            | Inhibited NLRP3-<br>mediated<br>pyroptosis via<br>AMPK-<br>dependent<br>pathway | [6]    |

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathways affected by biguanides in sepsis and a typical experimental workflow for evaluating these compounds.





Click to download full resolution via product page

Caption: Signaling pathway of biguanides in sepsis.





Click to download full resolution via product page

Caption: Typical experimental workflow for sepsis studies.

## **Detailed Experimental Protocols**



Cecal Ligation and Puncture (CLP) Model (as described for IM156 study)

The CLP model is a widely used experimental model that mimics the polymicrobial nature of clinical sepsis.[2]

- Animal Model: Male C57BL/6 mice are typically used.
- Anesthesia: Mice are anesthetized, often with an intraperitoneal injection of a ketamine and xylazine cocktail.
- Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is
  then ligated below the ileocecal valve and punctured (e.g., twice with a 21-gauge needle). A
  small amount of fecal matter is extruded to induce peritonitis. The cecum is then returned to
  the peritoneal cavity, and the abdominal incision is closed.
- Fluid Resuscitation: Post-surgery, animals receive subcutaneous injections of sterile saline for fluid resuscitation.
- Drug Administration: IM156 (e.g., 10 mg/kg) or a vehicle control is administered, often intraperitoneally or orally, at specified time points post-CLP.
- Monitoring and Endpoint Analysis: Animals are monitored for survival over a set period (e.g., 7 days). For mechanistic studies, animals are euthanized at earlier time points (e.g., 24 hours) for the collection of blood and tissue samples to analyze bacterial load, cytokine levels, and markers of organ damage.

Lipopolysaccharide (LPS) Induced Sepsis Model (General Protocol)

The LPS model is used to simulate sepsis induced by endotoxins from Gram-negative bacteria.

- Animal Model: Various mouse strains are used.
- LPS Administration: LPS (lipopolysaccharide) is administered to the animals, typically via an intraperitoneal injection, at a dose predetermined to induce a septic state.
- Drug Administration: The biguanide (e.g., metformin, buformin) or a control substance is administered before or after the LPS challenge, depending on the study design (prophylactic



or therapeutic).

 Outcome Measures: Similar to the CLP model, outcomes include survival rates, as well as analysis of inflammatory markers and organ function from blood and tissue samples collected at specific time points.

#### **Concluding Remarks**

The available preclinical data suggests that both IM156 and other biguanides like metformin and buformin hold therapeutic potential in the management of sepsis. Their shared mechanism of AMPK activation appears to be central to their protective effects, which include the attenuation of inflammation and organ damage. IM156 is highlighted as a particularly potent AMPK activator, and studies demonstrate its efficacy in a polymicrobial sepsis model, where it not only reduced inflammation but also exhibited direct bactericidal activity and inhibited neutrophil extracellular trap formation.[2][3] Metformin has a larger body of research supporting its anti-inflammatory and organ-protective effects in various sepsis models.[1]

While these findings are promising, it is crucial to underscore the absence of direct comparative studies between IM156 and other biguanides in the same sepsis model. Such studies would be invaluable for elucidating the relative potency and potential differential effects of these compounds. Future research should aim to conduct head-to-head comparisons to provide a clearer basis for selecting the most promising biguanide candidate for clinical development in the treatment of sepsis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Review on The Protective Effects of Metformin in Sepsis-Induced Organ Failure PMC [pmc.ncbi.nlm.nih.gov]
- 2. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]



- 3. IM156, a new AMPK activator, protects against polymicrobial sepsis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metformin Mitigates Sepsis-Induced Acute Lung Injury and Inflammation in Young Mice by Suppressing the S100A8/A9-NLRP3-IL-1β Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buformin alleviates sepsis-induced acute lung injury via inhibiting NLRP3-mediated pyroptosis through an AMPK-dependent pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of IM156 and Other Biguanides in Preclinical Sepsis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605366#comparative-studies-of-im156-and-other-biguanides-in-sepsis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com